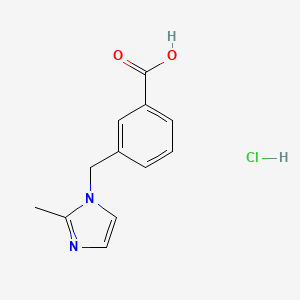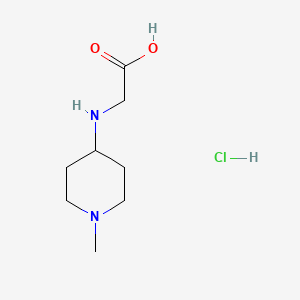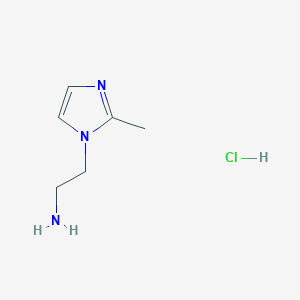
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride
Übersicht
Beschreibung
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride, also known as 3-MPH, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the phenethylamine class of compounds, which are known to have psychoactive effects when ingested. However, when used in laboratory experiments, 3-MPH is non-toxic and non-psychoactive. It has a wide range of biochemical and physiological effects, and is used in a variety of medical and chemical research applications.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used in a variety of scientific research applications. It is used in the study of neurodegenerative diseases such as Alzheimer’s, Parkinson’s and Huntington’s disease. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of various neurotransmitters. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is used to study the effects of stress on the body, as well as to study the effects of various hormones on the body.
Wirkmechanismus
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the central nervous system by binding to dopamine and serotonin receptors. It is also believed to inhibit the reuptake of dopamine and serotonin, which can lead to an increase in their levels in the brain. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is believed to act on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses in the body.
Biochemical and Physiological Effects
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a wide range of biochemical and physiological effects. It is known to increase levels of dopamine and serotonin in the brain, which can lead to an increase in alertness, focus, and energy. It is also known to increase levels of norepinephrine and epinephrine, which can lead to an increase in heart rate and blood pressure. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is known to reduce levels of cortisol, which can lead to a decrease in stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is its non-toxic and non-psychoactive nature, which makes it safe to use in laboratory experiments. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments.
On the other hand, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has some limitations when used in laboratory experiments. For example, due to its short half-life, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride must be administered frequently in order to maintain its effects. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride has a narrow therapeutic window, which means that it must be administered in precise doses in order to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride research. For example, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the central nervous system. In addition, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various hormones on the body, as well as to study the effects of stress on the body. Furthermore, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various neurotransmitters on the brain, as well as to study the effects of various drugs on the brain. Finally, 3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Eigenschaften
IUPAC Name |
3-methyl-4-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPBNQXXAEGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyrrol-1-YL-phenylamine hydrochloride | |
CAS RN |
1185294-91-0 | |
| Record name | Benzenamine, 3-methyl-4-(1H-pyrrol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)





![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)




